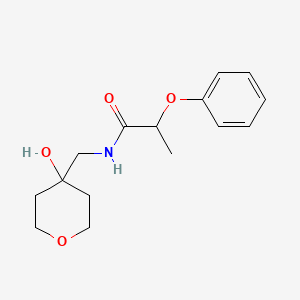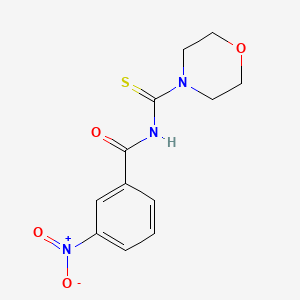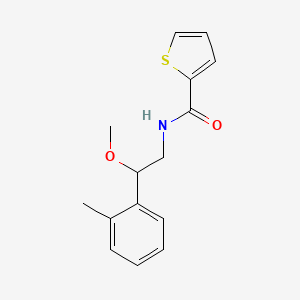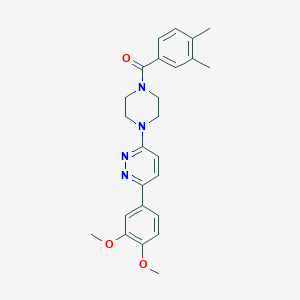
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol, also known as DFME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFME is a chiral building block that can be used for the synthesis of biologically active compounds.
Wirkmechanismus
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol is believed to act as a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It is also believed to have anti-inflammatory and antioxidant properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This compound has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol has several advantages for lab experiments. It is a chiral building block that can be used for the synthesis of biologically active compounds. It is also a potent inhibitor of various enzymes and has anti-inflammatory and antioxidant properties. However, this compound has several limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. It is also a relatively expensive compound that may not be readily available in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol. One potential direction is the development of this compound-based compounds for the treatment of cancer, Alzheimer's disease, and inflammation. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound. This could lead to the development of more effective and safer this compound-based compounds. Additionally, the study of the mechanism of action of this compound could provide insights into the development of new therapeutic targets for various diseases.
Synthesemethoden
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol can be synthesized by using the Grignard reagent method. In this method, 3-fluoro-4-methoxybenzaldehyde is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then reacted with 2,2-difluoroacetaldehyde to form this compound.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It is a chiral building block that can be used for the synthesis of biologically active compounds. This compound has been used to synthesize a variety of compounds that have shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation.
Eigenschaften
IUPAC Name |
2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-3-2-6(4-7(8)10)9(11,12)5-13/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPZEUFVTIAKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2901903.png)
![N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2901904.png)
![[6-Bromo-5-(difluoromethyl)-2-fluoropyridin-3-yl]-trimethylsilane](/img/structure/B2901905.png)


![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B2901912.png)
![(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901914.png)
![7-benzyl-8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![4-methyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2901917.png)

![2-({1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2901920.png)

